molecular formula C5H10I2 B1608553 1,1-Diiodo-2,2-dimethylpropane CAS No. 2443-89-2

1,1-Diiodo-2,2-dimethylpropane

Cat. No. B1608553
CAS RN: 2443-89-2
M. Wt: 323.94 g/mol
InChI Key: WETJKCOBPFKLBI-UHFFFAOYSA-N
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Description

1,1-Diiodo-2,2-dimethylpropane is an organic compound with the molecular formula C5H10I2. It belongs to the category of halogenated hydrocarbons . It is used in various chemical reactions and is a useful research chemical .


Synthesis Analysis

The synthesis of 1,1-Diiodo-2,2-dimethylpropane involves the reaction with indium powder in N,N-dimethylformamide (DMF) . The exact details of the synthesis process are not available in the retrieved sources.


Molecular Structure Analysis

The molecular structure of 1,1-Diiodo-2,2-dimethylpropane consists of a propane molecule where two of the hydrogen atoms are replaced by iodine atoms . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

1,1-Diiodo-2,2-dimethylpropane has a melting point of approximately 9°C and a boiling point of 100°C at 0.3 mmHg . It has a density of 2.138 g/mL at 25°C and a refractive index of 1.605 .

Scientific Research Applications

Synthesis and Structure Analysis

1,1-Diiodo-2,2-dimethylpropane has been utilized in the synthesis of novel iodine inclusion compounds. Megen, Jablonka, and Reiss (2014) described the formation of a new polyiodide using 2,2-dimethylpropane-1,3-diamine, highlighting its structural uniqueness through spectroscopic and powder diffraction methods (Megen, Jablonka, & Reiss, 2014).

Organic Synthesis

In organic synthesis, 1,1-Diiodo-2,2-dimethylpropane plays a key role. Barrionuevo, Schmidt, and Argüello (2016) demonstrated its use in forming cyclic 1,4-dicarbonyl compounds through the dimerization of ketone enolate anions (Barrionuevo, Schmidt, & Argüello, 2016).

Catalysis in Hydrocarbon Conversion

Janssens and Zaera (2002) explored its role in hydrocarbon catalytic processes, particularly in oil reforming. They studied its chemistry on a Pt(111) surface, revealing insights into the activation of C–I bonds and formation of certain intermediates (Janssens & Zaera, 2002).

Vibrational Spectroscopy and Molecular Structure

Powell, Klaeboe, Saebo, and Crowder (1983) conducted a study on vibrational spectra and conformational behavior of related compounds, providing valuable data for understanding the molecular structure and behavior of such compounds (Powell, Klaeboe, Saebo, & Crowder, 1983).

Fluorescent Sensors for Carbohydrates

Zheng, Reid, Lin, and Wang (2006) reported on the microwave-assisted synthesis of ethynylarylboronates for the construction of boronic acid-based fluorescent sensors, highlighting the utility of 1,1-Diiodo-2,2-dimethylpropane derivatives in this area (Zheng, Reid, Lin, & Wang, 2006).

Novel Routes in Organic Synthesis

Giri, Wasa, Breazzano, and Yu (2006) described a novel route for synthesizing cyclopropane derivatives using 1,1-dimethyls in 2-(1,1-dimethylalkyl)dimethyloxazolines, showcasing another application in complex organic synthesis (Giri, Wasa, Breazzano, & Yu, 2006).

Safety And Hazards

1,1-Diiodo-2,2-dimethylpropane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use in a well-ventilated area .

properties

IUPAC Name

1,1-diiodo-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10I2/c1-5(2,3)4(6)7/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETJKCOBPFKLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399499
Record name 1,1-Diiodo-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diiodo-2,2-dimethylpropane

CAS RN

2443-89-2
Record name 1,1-Diiodo-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Diiodo-2,2-dimethylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
PT Dao, DTM Huong, C Van Minh… - Vietnam Journal of …, 2015 - vjs.ac.vn
Ketide side chain, 8-methyl-2-O-methyl-3, 5-O-(1-methylethylidene)-6, 7, 8, 9-tetradeoxy-D-gulo-6-nonenonic acid (6E)-γ-lactone was synthesized starting from the commercial available …
Number of citations: 0 vjs.ac.vn
MA Miranda, J Pérez-Prieto… - Accounts of Chemical …, 2001 - ACS Publications
1,n-Dihaloalkanes can be photochemical precursors of n-haloalkyl and -allyl radicals and cations, which are generated via one-photon processes. Time-resolved techniques have …
Number of citations: 47 pubs.acs.org
S Araki, T Hirashita, K Shimizu, T Ikeda, Y Butsugan - Tetrahedron, 1996 - Elsevier
A variety of α-halo organoindium reagents were prepared in situ from the reaction of gem-dihalo compounds with indium metal, and their reactions with carbonyl compounds and …
Number of citations: 52 www.sciencedirect.com
CL Yaws, MA Satyro - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results of the enthalpy of vaporization for organic compounds. For the tabulation, a modified Watson equation is selected for the enthalpy …
Number of citations: 10 www.sciencedirect.com
DD Xu, L Waykole, JV Calienni… - … process research & …, 2003 - ACS Publications
An optimized, convergent, safe synthesis of LAF389 (9), an anti-cancer agent analogous to bengamide B, is described. Starting from α-d-glucoheptonic (d-glycero-d-gulo-heptonic acid) …
Number of citations: 50 pubs.acs.org
CL Yaws, KY Li - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the solubility parameter and liquid volume for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2…
Number of citations: 12 www.sciencedirect.com
CL Yaws, SC Lin - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results of the enthalpy of fusion at the freezing point for organic compounds in tabular form. The tabulation is arranged by carbon number …
Number of citations: 3 www.sciencedirect.com
WY Lu, HJ Li, QY Li, YC Wu - Bioorganic & Medicinal Chemistry, 2021 - Elsevier
New diseases are emerging as the environment changes, so drug manufacturers are always on the lookout for new resources to develop effective and safe drugs. In recent years, many …
Number of citations: 67 www.sciencedirect.com
FR Kinder, RW Versace, KW Bair… - Journal of medicinal …, 2001 - ACS Publications
Bengamide B, a novel sponge-derived marine natural product with broad spectrum antitumor activity, was not suitable for further preclinical development because of its difficult synthesis …
Number of citations: 81 pubs.acs.org

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